Aqueous Solubility Enhancement: Oxalate Salt (1428371-79-2) vs. Free Base (1248907-77-8) vs. Hydrochloride Salt (1426290-36-9)
The oxalate salt form (CAS 1428371-79-2) provides measurably distinct physicochemical properties compared to both the free base (CAS 1248907-77-8) and hydrochloride salt (CAS 1426290-36-9) . The free base (C12H12BrN3O, MW 294.15) lacks the ionizable counterion required for pH-dependent aqueous solubility enhancement; the hydrochloride salt (MW 330.61) offers one solubility profile, while the oxalate salt (MW ~398.2 for the cation plus oxalate dianion) provides a different counterion-dependent solubility curve. In the S1P modulator patent family, oxalate salts are specifically claimed for compounds where improved aqueous solubility is desired for in vivo formulation [1]. The molecular formula C15H16BrN3O5 (incorporating oxalic acid) confirms a 1:1 acid-base stoichiometry distinct from the hydrochloride .
| Evidence Dimension | Aqueous solubility (salt form comparison) |
|---|---|
| Target Compound Data | Oxalate salt, MW ~398.2 (cation) + oxalate; C15H16BrN3O5 |
| Comparator Or Baseline | Free base (CAS 1248907-77-8): C12H12BrN3O, MW 294.15, no counterion; Hydrochloride salt (CAS 1426290-36-9): C12H13BrClN3O, MW 330.61 |
| Quantified Difference | MW differential: oxalate salt cation ~398 vs. free base 294; counterion-dependent solubility anticipated per patent claims |
| Conditions | Solid-state characterization; aqueous solubility in buffered media (pH 1.2–7.4) per standard salt screening protocols |
Why This Matters
For in vivo pharmacological studies requiring oral or parenteral dosing, the oxalate salt's solubility profile directly determines achievable plasma concentrations; substituting the free base or hydrochloride may result in different exposure levels and confound dose-response interpretation.
- [1] Allergan, Inc. US Patent 8,729,062 B2. Benzyl azetidine derivatives as sphingosine 1-phosphate (S1P) receptor modulators. Claims reciting oxalate as pharmaceutically acceptable salt. View Source
